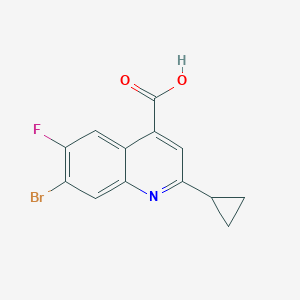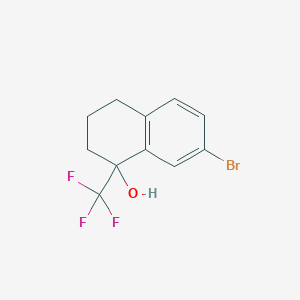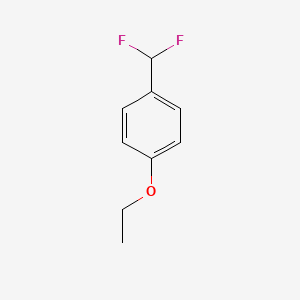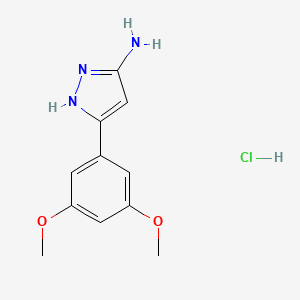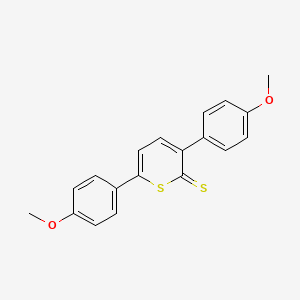![molecular formula C9H17NO3 B13708962 Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13708962.png)
Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a hydroxymethyl group and an ethyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate typically involves the reaction of ®-3-(Hydroxymethyl)pyrrolidine with ethyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxymethyl group of the pyrrolidine attacks the ethyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide a more sustainable and scalable approach to its synthesis .
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The ethyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
- Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
- Reduction of the ester group results in the formation of an alcohol.
- Substitution reactions can produce various derivatives depending on the nucleophile used.
科学研究应用
Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The ester moiety can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with biological targets .
相似化合物的比较
Ethyl 2-pyrrolidineacetate: Similar structure but lacks the hydroxymethyl group.
Methyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl ®-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate is unique due to the presence of both the hydroxymethyl group and the ethyl acetate moiety. This combination provides distinct reactivity and potential for diverse applications compared to its analogs .
属性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
ethyl 2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)6-10-4-3-8(5-10)7-11/h8,11H,2-7H2,1H3 |
InChI 键 |
HPCWOISNYGGLAK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1CCC(C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



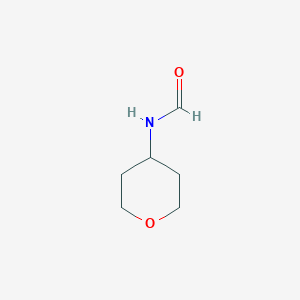
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)
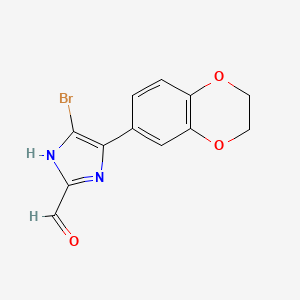

![[(E)-docos-13-enyl] acetate](/img/structure/B13708909.png)
![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)
